3-(Piperidin-4-yloxy)benzoic acid hydrochloride
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Overview
Description
3-(Piperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique properties and applications.
Preparation Methods
The synthesis of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-piperidinyloxybenzoic acid with suitable reagents under specific conditions . The process requires advanced organic synthesis techniques and the use of particular reagents and conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-(Piperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Hydrolysis: This reaction involves breaking down the compound in the presence of water, often yielding the parent acid and piperidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Plays a role in studying protein degradation pathways and mechanisms.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)benzoic acid hydrochloride involves its role as a linker in PROTACs. By incorporating rigidity into the linker region, it impacts the 3D orientation of the degrader, facilitating the formation of ternary complexes and optimizing drug-like properties . This mechanism is crucial for targeted protein degradation, where the compound helps bring the target protein and the E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein.
Comparison with Similar Compounds
3-(Piperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds such as:
These compounds share structural similarities but differ in the position of the piperidine ring attachment, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific use as a semi-flexible linker in PROTAC development, providing a balance between flexibility and rigidity that is essential for effective protein degradation.
Properties
IUPAC Name |
3-piperidin-4-yloxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-2-1-3-11(8-9)16-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHBJSAWYAVPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-90-1 |
Source
|
Record name | Benzoic acid, 3-(4-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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